4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid
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Overview
Description
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a trimethoxyphenyl group and a pyridine ring, combined with oxalic acid. Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrolidine derivative under acidic conditions, followed by cyclization and subsequent functional group modifications to introduce the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and selectivity are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5S)-2-(3,4-Dimethoxyphenyl)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
- (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Uniqueness
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine stands out due to its unique combination of a pyrrolidine ring with a trimethoxyphenyl group and a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
74650-41-2 |
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Molecular Formula |
C22H28N2O7 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid |
InChI |
InChI=1S/C20H26N2O3.C2H2O4/c1-20(2)15(13-6-8-21-9-7-13)12-16(22-20)14-10-17(23-3)19(25-5)18(11-14)24-4;3-1(4)2(5)6/h6-11,15-16,22H,12H2,1-5H3;(H,3,4)(H,5,6)/t15-,16-;/m0./s1 |
InChI Key |
ZPMIYMOQPCLQDD-MOGJOVFKSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H](N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=NC=C3)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1(C(CC(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=NC=C3)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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